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I have gathered a significant amount of information regarding G-quadruplexes, their formation,

methods for their prevention, and experimental protocols for their detection and

characterization. The search results cover sequence design, chemical modifications, and the

use of additives to prevent G-quadruplex formation. I also have information on various

experimental techniques like UV-Vis spectroscopy, circular dichroism, and PCR-based assays.

However, while the search results provide qualitative information on the effectiveness of these

methods (e.g., stating that a particular modification stabilizes or destabilizes the G-quadruplex),

they lack specific, consolidated quantitative data that can be easily compiled into tables. For

instance, specific ΔTm values or percentage inhibition of PCR for a range of different

modifications or additives are not readily available in a comparative format.

Therefore, I need to perform more targeted searches to find this quantitative data. I will focus

on finding papers that directly compare the effects of different prevention strategies on G-

quadruplex stability and on applications like PCR. I will also look for review articles that might

have already compiled such data. After gathering this quantitative information, I will proceed to

structure the application notes, create the protocols and diagrams as originally planned.

Updated plan:

Conduct targeted searches for quantitative data on the efficacy of various G-quadruplex

prevention methods, including specific melting temperature (Tm) changes, PCR inhibition

percentages, and effects on primer/probe hybridization efficiency.
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Search for review articles or comparative studies that tabulate the effects of different

chemical modifications, additives, or sequence designs on G-quadruplex stability.

Once sufficient quantitative data is collected, organize it into clearly structured tables for

easy comparison.

Draft detailed experimental protocols for key techniques used to assess G-quadruplex

formation and the effectiveness of preventative strategies.

Create Graphviz diagrams to visually represent signaling pathways, experimental workflows,

and logical relationships related to G-quadruplex prevention.

Compile all the gathered information, including the introduction, data tables, protocols, and

diagrams, into a comprehensive set of application notes.

Review and refine the entire document to ensure accuracy, clarity, and adherence to all user-

specified requirements, including the mandatory visualizations and formatting.I have

gathered some quantitative data on the effects of chemical modifications (LNA, 7-deaza-

guanine) and additives (DMSO, betaine) on G-quadruplex stability and PCR amplification.

However, the information is still somewhat fragmented and lacks the comprehensive,

comparative nature needed for the detailed tables required by the user. Specifically, I have

found:

Qualitative and some quantitative information on LNA modifications, indicating they can be

stabilizing or destabilizing depending on the position of substitution. I have not yet found a

table comparing ΔTm values for various LNA placements within a G-quadruplex-forming

primer.

Information on 7-deaza-guanine substitution, suggesting it improves PCR of GC-rich regions

by preventing strong secondary structures. However, I lack specific quantitative data on the

percentage increase in PCR yield or changes in Tm when this modification is used in G-

quadruplex-forming primers.

Several sources discuss the use of DMSO and betaine to improve PCR of GC-rich

templates, with some suggesting optimal concentrations. There is a mention of a study

comparing their effectiveness, but the actual data is not presented in the snippets. I need to
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find more direct comparisons of these additives on G-quadruplex-forming sequences, ideally

with quantitative PCR data.

I have found some information on PNA and its potential to inhibit G-quadruplex formation,

including some IC50 values, which is useful.

I have also come across mentions of experimental protocols like FRET melting assays, CD

spectroscopy, and polymerase stop assays, which will be helpful for drafting the

experimental section.

To proceed and fulfill the user's request for detailed, comparative data tables, I need to refine

my search to be more specific. I will focus on finding papers that directly present the

quantitative data I am currently lacking.I have now gathered a good amount of information,

including some quantitative data on the effects of LNA modifications (ΔTm values), the use of

additives like DMSO and betaine in PCR for GC-rich templates, and some IC50 values for PNA

targeting G-quadruplexes. I also have several detailed protocols for key experimental

techniques such as Circular Dichroism, FRET melting assays, and polymerase stop assays.

However, a direct, comprehensive, and comparative table of quantitative data for various

prevention methods is still not readily available in the search results. For instance, I lack a

systematic comparison of ΔTm values for different chemical modifications side-by-side, or a

clear table showing the percentage increase in PCR yield with different additives across

various G-quadruplex-forming templates. While I have some individual data points, creating the

detailed comparative tables as requested by the user will require careful extraction and

organization of information from multiple sources.

Therefore, I will proceed with the information I have, focusing on constructing the application

notes and protocols. I will create the tables with the available quantitative data and explicitly

state where direct comparative data is limited in the literature based on my search. I will then

generate the required Graphviz diagrams and compile the final response.

Final plan:

Organize the collected quantitative data on LNA modifications, 7-deaza-guanine substitution,

and PCR additives (betaine, DMSO) into structured tables, noting any limitations in direct

comparability.
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Draft detailed, step-by-step experimental protocols for Circular Dichroism (CD)

Spectroscopy, Fluorescence Resonance Energy Transfer (FRET) Melting Assay, and

Polymerase Stop Assay for G-quadruplex analysis.

Create Graphviz diagrams using the DOT language to visually represent the mechanism of

G-quadruplex formation, strategies for its prevention, and the experimental workflows for the

described protocols.

Compose the complete Application Notes and Protocols document, including an introduction

to G-quadruplexes, the compiled data tables, detailed experimental protocols, and the

generated diagrams with captions.

Review the entire document to ensure it meets all the user's core requirements, including

data presentation, detailed methodologies, mandatory visualizations with specific formatting,

and overall clarity and accuracy.

Finalize the response in a clear and well-structured format.## Preventing G-Quadruplex

Formation in Primers and Probes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic

acid sequences. These four-stranded structures are stabilized by Hoogsteen hydrogen bonds

between guanine bases, forming square planar arrangements called G-tetrads, which are

further stabilized by a central cation. While G-quadruplexes play significant roles in various

biological processes, their formation in synthetic oligonucleotides like primers and probes can

be problematic. The inherent stability of G4 structures can inhibit polymerase activity in PCR,

hinder hybridization to target sequences, and lead to inaccurate quantification and false-

negative results in various molecular assays.

These application notes provide a comprehensive overview of strategies to prevent G-

quadruplex formation in primers and probes. We will discuss sequence design considerations,

chemical modifications, and the use of additives. Furthermore, detailed experimental protocols

are provided for the detection and characterization of G-quadruplexes, enabling researchers to

assess the efficacy of these preventative measures.
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Strategies for Preventing G-Quadruplex Formation
The formation of G-quadruplexes can be mitigated through several approaches, broadly

categorized into sequence design, chemical modifications, and the use of additives in reaction

buffers.

Sequence Design and Prediction
Careful design of primers and probes is the first line of defense against G4 formation. Several

computational tools are available to predict the G-quadruplex forming potential of a given

sequence.

G-Quadruplex Prediction Tools:

QGRS Mapper: A web-based tool that predicts quadruplex forming G-rich sequences

(QGRS) in nucleotide sequences.[1][2][3][4]

G4Hunter: An algorithm that scores the G-quadruplex forming potential of a sequence based

on G-richness and G-skewness.

pqsfinder: A tool that identifies potential G-quadruplex forming sequences in DNA or RNA

sequences.

By utilizing these tools during the oligo design phase, researchers can identify and avoid

sequences with a high propensity to form stable G-quadruplexes.

Chemical Modifications
Introducing chemical modifications into the oligonucleotide backbone or bases can effectively

destabilize or prevent G-quadruplex formation.

7-deaza-Guanine Substitution: Replacing guanine with 7-deaza-guanine disrupts the

Hoogsteen hydrogen bonding required for G-tetrad formation without affecting Watson-Crick

base pairing. This modification is highly effective in preventing G4 structures and improving

PCR amplification of GC-rich and G-quadruplex-forming templates.[5][6][7][8]

Locked Nucleic Acids (LNAs): The effect of LNA modifications on G-quadruplex stability is

position-dependent. While some placements can stabilize the structure, others can be
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destabilizing. Strategic placement of LNA modifications can therefore be used to modulate

and potentially prevent G4 formation.[1][9][10][11][12]

Peptide Nucleic Acids (PNAs): PNAs are synthetic DNA analogs with a neutral backbone.

PNA probes can be designed to bind to G-quadruplex forming sequences, thereby disrupting

their formation.[3][13][14][15][16][17][18]

Use of Additives and Co-solutes
The stability of G-quadruplexes is highly dependent on the chemical environment. Modifying

the reaction buffer with certain additives can destabilize these structures.

Betaine: Betaine is an isostabilizing agent that reduces the melting temperature of GC-rich

sequences, thereby destabilizing G-quadruplexes and improving PCR efficiency.[6][19][20]

[21]

Dimethyl Sulfoxide (DMSO): DMSO is a common PCR additive that helps to denature

secondary structures, including G-quadruplexes. It is often used in combination with betaine

for synergistic effects.[6][19][20][21]

Formamide: Similar to DMSO, formamide is a denaturing agent that can reduce the stability

of G-quadruplexes.

Potassium Ion (K+) Concentration: G-quadruplexes are stabilized by cations, particularly

potassium. Reducing the concentration of K+ in the reaction buffer can decrease the stability

of G4 structures.[5]

Quantitative Data on Prevention Strategies
The following tables summarize the quantitative effects of various strategies on G-quadruplex

stability and PCR performance.

Table 1: Effect of Chemical Modifications on G-Quadruplex Thermal Stability (ΔTm)
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Modification
Target
Sequence

Position of
Modification

ΔTm (°C) Reference

LNA
(3+1) G-

quadruplex

'anti' guanine

positions
-2.3 to +4.2 [10]

LNA
(3+1) G-

quadruplex

'syn' guanine

position G3
-2.0 [10]

LNA

c-KIT1 G4-

forming

sequence

Fully

complementary

probe

~+8 [9]

Note: The effect of LNA is highly context-dependent. Positive ΔTm indicates stabilization, while

negative ΔTm indicates destabilization.

Table 2: Effect of Additives on PCR of G-Quadruplex Forming Templates

Additive Concentration
Target
Template

Observation Reference

Betaine 1 M GC-rich template

Improved

specific band

yield

[19]

DMSO 5% GC-rich template

Increased

specific band,

some non-

specific bands

[19]

Betaine + DMSO 1 M + 5% GC-rich template

Single specific

band, slightly

higher yield than

betaine alone

[19]

7-deaza-dGTP -
GC-rich

templates

Improved

amplification
[6][8]
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Note: Direct comparative studies with quantitative PCR data on various G-quadruplex forming

templates are limited. The effectiveness of additives can be template-specific.

Table 3: Inhibitory Concentration (IC50) of PNA and other molecules targeting G-Quadruplexes

Molecule
Target G-
Quadruplex

IC50 Reference

PNA
Polymerase η on G-

rich template
16.2 ± 3.3 nM [14]

BRACO-19
Polymerase η on G-

rich template
42.5 ± 4.8 nM [14]

PhpC
DHX36/NRAS rG4

interactions
2.4 ± 0.4 μM [22]

L-Apt.8f APP reporter gene - [22]

Experimental Protocols
Protocol 1: Characterization of G-Quadruplex Formation
using Circular Dichroism (CD) Spectroscopy
Circular dichroism is a powerful technique to study the conformation of nucleic acids. G-

quadruplexes exhibit characteristic CD spectra that can be used to confirm their formation and

determine their topology.[1][23][24][25][26]

Materials:

Oligonucleotide of interest

Annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl)

Nuclease-free water

CD Spectropolarimeter

Quartz cuvette (1 cm path length)
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Procedure:

Prepare a stock solution of the oligonucleotide in nuclease-free water.

Determine the accurate concentration of the oligonucleotide stock solution by UV

absorbance at 260 nm.

Dilute the oligonucleotide to the desired final concentration (e.g., 5 µM) in the annealing

buffer.

To ensure proper folding, heat the sample to 95°C for 5 minutes and then slowly cool it down

to room temperature. Some protocols suggest snap-cooling on ice.

Incubate the sample at 4°C overnight to allow for complete G-quadruplex formation.

Transfer the sample to a quartz cuvette.

Record the CD spectrum from 320 nm to 220 nm at a controlled temperature (e.g., 25°C).

Acquire a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

Analyze the resulting spectrum. A positive peak around 260 nm and a negative peak around

240 nm are characteristic of a parallel G-quadruplex, while a positive peak around 295 nm

and a negative peak around 260 nm suggest an antiparallel topology.

Diagram: Workflow for CD Spectroscopy Analysis of G-Quadruplex Formation
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Caption: Workflow for G-quadruplex analysis using CD spectroscopy.
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Protocol 2: FRET-Melting Assay for G-Quadruplex
Stability and Ligand Screening
Fluorescence Resonance Energy Transfer (FRET) can be used to monitor the thermal stability

of G-quadruplexes. A dual-labeled oligonucleotide with a fluorophore and a quencher at its

ends will exhibit low fluorescence when folded into a G-quadruplex and high fluorescence

when unfolded. This allows for the determination of the melting temperature (Tm).[11][27][28]

[29][30]

Materials:

Dual-labeled oligonucleotide (e.g., FAM and TAMRA)

Buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl)

Test compounds (e.g., potential G4-stabilizing or destabilizing agents)

Real-time PCR instrument capable of fluorescence detection

96-well PCR plates

Procedure:

Prepare a stock solution of the dual-labeled oligonucleotide.

In a 96-well plate, prepare reaction mixtures containing the oligonucleotide (e.g., 0.2 µM) in

the appropriate buffer.

For ligand screening, add the test compounds at various concentrations to the respective

wells. Include a no-ligand control.

Seal the plate and place it in the real-time PCR instrument.

Program the instrument to heat the samples from a low temperature (e.g., 25°C) to a high

temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/min), recording fluorescence at

each temperature increment.

Plot the normalized fluorescence intensity against temperature.
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The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are

unfolded, corresponding to the inflection point of the melting curve.

An increase in Tm in the presence of a compound indicates stabilization of the G-

quadruplex, while a decrease suggests destabilization.

Diagram: Principle of FRET-Melting Assay

G4 Structure
(FRET ON)

Random Coil
(FRET OFF)

Heat

Low Fluorescence

Cool

High Fluorescence

Click to download full resolution via product page

Caption: Principle of the FRET-melting assay for G-quadruplex stability.

Protocol 3: DNA Polymerase Stop Assay
This assay is based on the principle that a stable G-quadruplex structure on a template strand

can block the progression of a DNA polymerase. The amount of full-length product versus the

stalled product provides a measure of G-quadruplex stability.[2][13][14][15][16]

Materials:

Template oligonucleotide containing a G-quadruplex forming sequence

Primer complementary to the 3' end of the template

DNA polymerase (e.g., Taq polymerase)

dNTPs

Reaction buffer (with and without KCl to modulate G4 stability)

Test compounds (optional, for screening)
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Denaturing polyacrylamide gel electrophoresis (PAGE) system

DNA visualization method (e.g., fluorescent dye or radiolabeling)

Procedure:

Anneal the primer to the template DNA.

Set up the polymerase extension reactions in separate tubes. Include a control reaction

without KCl (to minimize G4 formation) and a test reaction with KCl (to promote G4

formation).

If screening for G4-disrupting agents, add the test compounds to the reaction with KCl.

Initiate the reaction by adding the DNA polymerase and dNTPs.

Incubate at the optimal temperature for the polymerase for a defined period.

Stop the reaction by adding a loading dye containing a denaturant (e.g., formamide).

Denature the samples by heating at 95°C for 5 minutes.

Separate the reaction products on a denaturing polyacrylamide gel.

Visualize the DNA bands. The presence of a shorter "stalled" product in the presence of KCl

indicates the formation of a G-quadruplex that blocked the polymerase. A decrease in the

intensity of the stalled band and an increase in the full-length product in the presence of a

test compound suggest that the compound disrupts the G-quadruplex.

Diagram: Polymerase Stop Assay Workflow
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Caption: Workflow of the DNA polymerase stop assay.
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Conclusion
The formation of G-quadruplexes in primers and probes can significantly impact the reliability of

molecular biology assays. By employing a combination of informed sequence design, chemical

modifications, and optimized reaction conditions, researchers can effectively prevent the

formation of these secondary structures. The experimental protocols provided herein offer

robust methods for detecting and characterizing G-quadruplexes, enabling the validation of

preventative strategies and ensuring the accuracy and efficiency of nucleic acid-based

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CD Study of the G-Quadruplex Conformation | Springer Nature Experiments
[experiments.springernature.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 18 Tech Support

https://www.benchchem.com/product/b020998?utm_src=pdf-body-img
https://www.benchchem.com/product/b020998?utm_src=pdf-custom-synthesis
https://experiments.springernature.com/articles/10.1007/978-1-4939-9666-7_2
https://experiments.springernature.com/articles/10.1007/978-1-4939-9666-7_2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and
Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. pubs.acs.org [pubs.acs.org]

5. Destabilization of DNA G-Quadruplexes by Chemical Environment Changes during Tumor
Progression Facilitates Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. Identification of G-quadruplexes in long functional RNAs using 7-deaza-Guanine RNA -
PMC [pmc.ncbi.nlm.nih.gov]

8. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC
[pmc.ncbi.nlm.nih.gov]

9. Short LNA-modified oligonucleotide probes as efficient disruptors of DNA G-quadruplexes
- PMC [pmc.ncbi.nlm.nih.gov]

10. Sugar-modified G-quadruplexes: effects of LNA-, 2′F-RNA– and 2′F-ANA-guanosine
chemistries on G-quadruplex structure and stability - PMC [pmc.ncbi.nlm.nih.gov]

11. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and
Identification of G-Quadruplex-Interactive Compounds | Springer Nature Experiments
[experiments.springernature.com]

14. A DNA polymerase stop assay for G-quadruplex-interactive compounds - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. academic.oup.com [academic.oup.com]

16. academic.oup.com [academic.oup.com]

17. Targeting DNA G-Quadruplex Structures with Peptide Nucleic Acids - PMC
[pmc.ncbi.nlm.nih.gov]

18. Targeting DNA G-quadruplex structures with peptide nucleic acids - PubMed
[pubmed.ncbi.nlm.nih.gov]

19. DMSO and Betaine Greatly Improve Amplification of GC-Rich Constructs in De Novo
Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

20. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 18 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31444752/
https://pubmed.ncbi.nlm.nih.gov/31444752/
https://www.researchgate.net/figure/Comparison-of-IC-50-values-and-G-quadruplex-chemical-shift-differences-for-compounds_tbl2_350417493
https://pubs.acs.org/doi/10.1021/jacs.7b09449
https://pubmed.ncbi.nlm.nih.gov/29286249/
https://pubmed.ncbi.nlm.nih.gov/29286249/
https://www.researchgate.net/post/Role-of-DMSO-and-Betaine-in-PCR-and-Sequencing-PCR
https://pmc.ncbi.nlm.nih.gov/articles/PMC5164935/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5164935/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3635285/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3635285/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9303293/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9303293/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3973314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3973314/
https://pubmed.ncbi.nlm.nih.gov/31444759/
https://pubmed.ncbi.nlm.nih.gov/31444759/
https://www.researchgate.net/figure/Melting-temperatures-of-duplexes-containing-a-complementary-DNADNA-LNADNA-and-LNALNA_fig2_224950577
https://experiments.springernature.com/articles/10.1007/978-1-4939-9666-7_12
https://experiments.springernature.com/articles/10.1007/978-1-4939-9666-7_12
https://experiments.springernature.com/articles/10.1007/978-1-4939-9666-7_12
https://pubmed.ncbi.nlm.nih.gov/9862977/
https://pubmed.ncbi.nlm.nih.gov/9862977/
https://academic.oup.com/nar/article/27/2/537/1060363
https://academic.oup.com/nar/article/53/1/gkae1157/7915243
https://pmc.ncbi.nlm.nih.gov/articles/PMC3523305/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3523305/
https://pubmed.ncbi.nlm.nih.gov/22376112/
https://pubmed.ncbi.nlm.nih.gov/22376112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2883997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2883997/
https://www.researchgate.net/profile/Yuan-Yeu-Yau/post/Can-we-use-DMSO-instead-of-betaine/attachment/59d625d079197b8077984200/AS%3A319466930409473%401453178259898/download/Betaine+and+DMSO-+enhancing+agents+for+PCR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


21. researchgate.net [researchgate.net]

22. RNA G-quadruplex structure targeting and imaging: recent advances and future
directions - PMC [pmc.ncbi.nlm.nih.gov]

23. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC
[pmc.ncbi.nlm.nih.gov]

24. pubs.acs.org [pubs.acs.org]

25. G-quadruplex secondary structure from circular dichroism spectroscopy - PMC
[pmc.ncbi.nlm.nih.gov]

26. researchgate.net [researchgate.net]

27. G-quadruplex deconvolution with physiological mimicry enhances primary screening:
Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]

28. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay -
PubMed [pubmed.ncbi.nlm.nih.gov]

29. academic.oup.com [academic.oup.com]

30. researchgate.net [researchgate.net]

To cite this document: BenchChem. [preventing G-quadruplex formation in primers and
probes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b020998#preventing-g-quadruplex-formation-in-
primers-and-probes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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